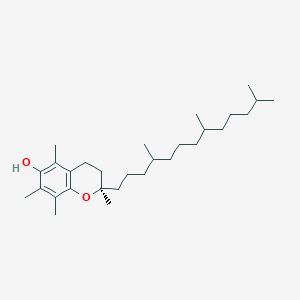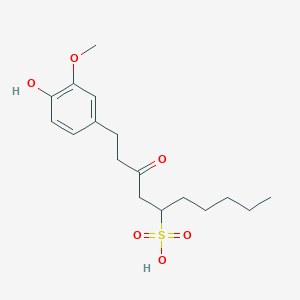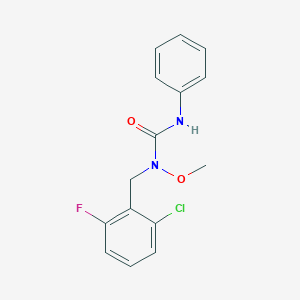
1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea, also known as CFMPU, is a chemical compound that has gained attention in the scientific community due to its potential as a pharmacological tool for studying the function of ion channels. CFMPU is a selective antagonist of the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in the sensation of cold temperatures and pain. In
作用機序
1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea acts as a selective antagonist of TRPM8 by binding to a specific site on the channel protein. This binding prevents the channel from opening in response to cold temperatures or menthol, effectively blocking the activity of TRPM8. This mechanism of action has been confirmed by electrophysiological studies that demonstrate the ability of 1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea to inhibit TRPM8-mediated currents in cells expressing the channel.
Biochemical and physiological effects
1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea has been shown to have a number of biochemical and physiological effects related to the inhibition of TRPM8. In animal studies, 1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea has been shown to reduce the sensation of cold and pain, suggesting that TRPM8 plays a role in these processes. 1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea has also been shown to have anti-inflammatory effects in models of inflammatory pain, suggesting that TRPM8 may be involved in the development of inflammation.
実験室実験の利点と制限
One of the main advantages of using 1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea in lab experiments is its selectivity for TRPM8. This allows researchers to specifically investigate the function of this ion channel without affecting other ion channels or receptors. However, one limitation of using 1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea is its relatively low potency compared to other TRPM8 antagonists. This may require higher concentrations of 1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea to achieve the desired effect, which could have off-target effects or toxicity.
将来の方向性
There are several potential future directions for research on 1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea and TRPM8. One area of interest is the role of TRPM8 in cancer progression and metastasis. TRPM8 has been shown to be upregulated in various types of cancer, and its inhibition by 1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea or other antagonists may have therapeutic potential. Another area of interest is the development of more potent and selective TRPM8 antagonists, which could improve the efficacy and safety of these compounds for use in both research and clinical settings. Finally, the role of TRPM8 in other physiological processes, such as thermoregulation and metabolism, remains an area of active investigation.
合成法
The synthesis of 1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea involves a multi-step process starting with the reaction of 2-chloro-6-fluorobenzylamine with phenyl isocyanate to form 1-(2-chloro-6-fluorobenzyl)-3-phenylurea. This intermediate is then reacted with sodium methoxide to produce the final product, 1-(2-chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea. The yield of this synthesis method is reported to be around 50%.
科学的研究の応用
1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea has been used as a pharmacological tool in various scientific studies to investigate the function of the TRPM8 ion channel. TRPM8 is a non-selective cation channel that is activated by cold temperatures and menthol. It is also involved in the sensation of pain and inflammation. 1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea has been shown to selectively block the activity of TRPM8, allowing researchers to study the function of this ion channel in various physiological processes.
特性
CAS番号 |
149281-95-8 |
|---|---|
製品名 |
1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea |
分子式 |
C15H14ClFN2O2 |
分子量 |
308.73 g/mol |
IUPAC名 |
1-[(2-chloro-6-fluorophenyl)methyl]-1-methoxy-3-phenylurea |
InChI |
InChI=1S/C15H14ClFN2O2/c1-21-19(10-12-13(16)8-5-9-14(12)17)15(20)18-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,18,20) |
InChIキー |
QEOSHHCSBSGYHP-UHFFFAOYSA-N |
SMILES |
CON(CC1=C(C=CC=C1Cl)F)C(=O)NC2=CC=CC=C2 |
正規SMILES |
CON(CC1=C(C=CC=C1Cl)F)C(=O)NC2=CC=CC=C2 |
同義語 |
1-(2-CHLORO-6-FLUOROBENZYL)-1-METHOXY-3-PHENYLUREA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





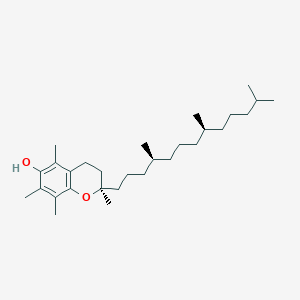


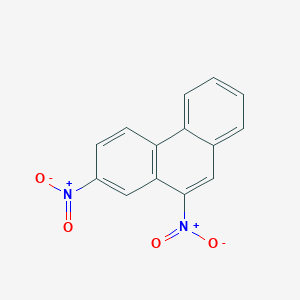

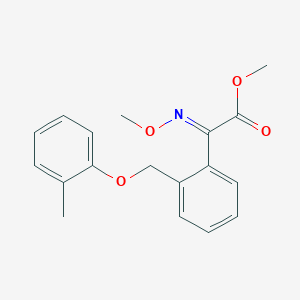


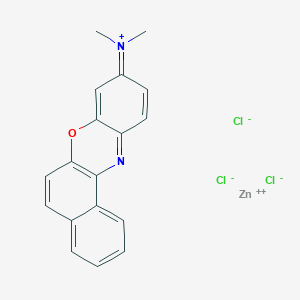
![((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol](/img/structure/B120593.png)
